molecular formula C21H16N6OS B2638701 4-(1H-pyrrol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 1903425-58-0

4-(1H-pyrrol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Cat. No.: B2638701
CAS No.: 1903425-58-0
M. Wt: 400.46
InChI Key: OPOCVNPMGXGJNU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrole ring, a thiophene ring, a triazolo-pyridazine ring, and a benzamide group. These groups are common in many pharmaceuticals and organic materials, suggesting potential applications in these areas .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The presence of multiple aromatic rings suggests that the compound may have interesting electronic properties. The pyrrole, thiophene, and triazolo-pyridazine rings are all electron-rich, which could influence how the compound interacts with other substances .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could impact its solubility and stability .

Scientific Research Applications

Antiproliferative Activity

4-(1H-pyrrol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide and its derivatives have shown potential in inhibiting the proliferation of endothelial and tumor cells, indicating potential antiproliferative activities. This finding was observed in a study focused on [1,2,4]triazolo[4,3-b]pyridazine derivatives, where their ability to inhibit the proliferation of these cells was noted (Ilić et al., 2011).

Antibacterial and Antifungal Activities

Compounds containing the [1,2,4]triazolo[4,3-b]pyridazine moiety have exhibited notable antibacterial and antifungal activities. A study that synthesized heterocyclic compounds including [1,2,4]triazolo[4,3-b]pyridazine derivatives found them to be effective against both gram-positive and gram-negative bacteria, as well as various fungi (Patel & Patel, 2015).

Structural Analysis and Medicinal Chemistry Importance

The compound's structure has been the subject of detailed analysis due to its significance in medicinal chemistry. A study on pyridazine analogs, including [1,2,4]triazolo[4,3-b]pyridazine, highlighted their pharmaceutical importance. The study involved synthesis, structural elucidation, and density functional theory calculations to understand the compound's properties (Sallam et al., 2021).

Cardiovascular Applications

In cardiovascular research, derivatives of [1,2,4]triazolo[4,3-b]pyridazine have shown potential. One study synthesized compounds fused to pyrrole and thiophene, including triazolopyridazine derivatives, and found them to exhibit coronary vasodilating and antihypertensive activities (Sato et al., 1980).

Antioxidant and Anticancer Activities

A study investigated triazolo-thiadiazoles, closely related to [1,2,4]triazolo[4,3-b]pyridazine, for their antioxidant properties and anticancer activities. It revealed that these compounds exerted a cytotoxic effect on hepatocellular carcinoma cells, indicating their potential as antioxidant and anticancer agents (Sunil et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling .

Properties

IUPAC Name

4-pyrrol-1-yl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6OS/c28-21(15-3-5-17(6-4-15)26-10-1-2-11-26)22-13-20-24-23-19-8-7-18(25-27(19)20)16-9-12-29-14-16/h1-12,14H,13H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOCVNPMGXGJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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